N(1),N(6)-Bis(2,4-dichlorophenyl)hexanediamide
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Overview
Description
N(1),N(6)-Bis(2,4-dichlorophenyl)hexanediamide is a synthetic organic compound characterized by the presence of two 2,4-dichlorophenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(6)-Bis(2,4-dichlorophenyl)hexanediamide typically involves the reaction of hexanediamine with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N(1),N(6)-Bis(2,4-dichlorophenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hexanediamine derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
N(1),N(6)-Bis(2,4-dichlorophenyl)hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N(1),N(6)-Bis(2,4-dichlorophenyl)hexanediamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- Ethanone, 1-(2,4-dichlorophenyl)-
Uniqueness
N(1),N(6)-Bis(2,4-dichlorophenyl)hexanediamide is unique due to its hexanediamide backbone, which provides distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
383163-11-9 |
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Molecular Formula |
C18H16Cl4N2O2 |
Molecular Weight |
434.1 g/mol |
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H16Cl4N2O2/c19-11-5-7-15(13(21)9-11)23-17(25)3-1-2-4-18(26)24-16-8-6-12(20)10-14(16)22/h5-10H,1-4H2,(H,23,25)(H,24,26) |
InChI Key |
UZUNMXKLSLBCEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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